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Compound of Interest

Compound Name: (2R)-Octyl-alpha-hydroxyglutarate
CAS No.: 1391194-67-4
Cat. No.: B570664

Get Quote

Executive Summary

(2R)-Octyl-alpha-hydroxyglutarate (Octyl-2HG) is a cell-permeable ester derivative of the
oncometabolite (R)-2-hydroxyglutarate ((R)-2HG). It serves as a critical chemical tool for
mimicking the metabolic state of IDH1/2-mutant cancers without the requirement for genetic
engineering.

By bypassing the cellular membrane barrier and undergoing intracellular hydrolysis, Octyl-2HG
rapidly elevates intracellular (R)-2HG levels, competitively inhibiting alpha-ketoglutarate-
dependent dioxygenases (a-KGDDs). This inhibition rewires the epigenetic landscape (via
TETs and KDMs) and alters hypoxic signaling, making it an essential reagent for dissecting
oncometabolic signaling pathways.

Mechanistic Foundation

The utility of Octyl-2HG lies in its ability to overcome the poor membrane permeability of the
dicarboxylic acid (R)-2HG.
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Mechanism of Action

o Cellular Entry: The octyl ester modification increases lipophilicity, allowing passive diffusion

across the plasma membrane.

« Intracellular Activation: Cytosolic esterases hydrolyze the octyl group, releasing free (R)-2HG

and octanol.

o Target Inhibition: Free (R)-2HG acts as a competitive antagonist to a-ketoglutarate (a-KG).[1]
[2] It occupies the catalytic pocket of a-KGDDs but cannot undergo the oxidative
decarboxylation required to drive the enzymatic reaction (e.g., hydroxylation of methyl

groups).

Structural Mimicry

The structural similarity between (R)-2HG and a-KG is the basis of this inhibition. However, the
hydroxyl group at the C2 position (replacing the ketone in a-KG) prevents the formation of the
ferryl-oxo intermediate essential for catalysis.
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Figure 1: Mechanism of cellular entry and competitive inhibition of a-KGDDs by Octyl-2HG.

Target Landscape: a-KG-Dependent
Dioxygenases|[1][2][3]
(R)-2HG exhibits differential potency across the a-KGDD superfamily. The primary targets

relevant to oncology and drug development are epigenetic regulators.

TET Enzymes (Ten-Eleven Translocation)
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e Targets: TET1, TET2, TET3.

e Function: Convert 5-methylcytosine (5-mC) to 5-hydroxymethylcytosine (5-hmC), initiating
DNA demethylation.

o Effect of Octyl-2HG: Treatment results in a rapid global reduction of 5-hmC levels and a
subsequent hypermethylator phenotype (CIMP-like).

e Potency: (R)-2HG is a weak inhibitor of TETs in vitro (IC50 in millimolar range), but the high
intracellular accumulation achieved by Octyl-2HG (up to 10-30 mM) effectively silences TET
activity.

JmjC Histone Demethylases (KDMs)

o Targets: KDM4A/C (H3K9), KDM5 (H3K4).
e Function: Remove methyl groups from histone lysine residues.

o Effect of Octyl-2HG: Induces repressive chromatin marks, specifically increasing H3K9me3
(associated with heterochromatin and blocked differentiation).

o Specificity: KDM4A is particularly sensitive to (R)-2HG inhibition.[3]

Prolyl Hydroxylases (PHDs) and HIF Signaling

e Nuance Alert: While (S)-2HG is a potent inhibitor of EGLN/PHD enzymes (stabilizing HIF-
1a), the effect of (R)-2HG is complex. In many contexts, (R)-2HG acts as a weak activator of
PHDs or has negligible effect compared to the (S)-enantiomer. However, at high
concentrations achieved by Octyl-2HG, partial HIF stabilization may be observed in specific
cell lines. Researchers should use specific controls (Octyl-(S)-2HG) to distinguish these
effects.

Experimental Framework
Protocol 1: Preparation and Cell Treatment

Objective: Achieve physiologically relevant intracellular (R)-2HG concentrations (1-10 mM) to
mimic IDH mutations.
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e Reconstitution:

o Dissolve (2R)-Octyl-alpha-hydroxyglutarate (typically supplied as a solid) in high-quality
DMSO to a stock concentration of 100 mM.

o Note: Ensure the compound is the (R)-enantiomer. The (S)-enantiomer has distinct
biological effects.

o Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles to prevent ester
hydrolysis.

e Dosing Strategy:

[¢]

Range: 100 uM — 1 mM.

o Standard Dose:300 uM is widely accepted as the "gold standard” concentration to mimic
IDH-mutant metabolite levels without inducing non-specific toxicity from the octanol
byproduct.

o Vehicle Control: Cells treated with DMSO alone.

o Metabolic Control: Cells treated with Octyl-a-KG (cell-permeable a-KG) to prove
competition.

e Incubation:
o Acute Signaling: 3—6 hours (for metabolic flux or acute enzyme inhibition).
o Epigenetic Reprogramming: 24—96 hours.

o Critical Step: For incubations >48 hours, replenish media with fresh compound every 24
hours to maintain intracellular concentrations, as the ester is continuously hydrolyzed and
metabolized.

Protocol 2: Validating TET Inhibition (5-hmC Dot Blot)

Objective: Quantify the reduction in global 5-hydroxymethylcytosine levels.
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o Treatment: Treat cells (e.g., HeLa, MCF-7, or hematopoietic cells) with 300 uM Octyl-2HG for
24-48 hours.

» DNA Extraction: Isolate genomic DNA using a standard kit (e.g., DNeasy).

o Denaturation: Denature DNA (2 pg) in 0.1 M NaOH at 95°C for 10 min, then neutralize with
ammonium acetate.

» Blotting: Spot DNA onto a nitrocellulose membrane using a vacuum dot blot apparatus.
e Detection:

o Block membrane (5% non-fat milk).

o Incubate with Anti-5-hmC antibody (1:1000).

o Incubate with Methylene Blue (loading control) to normalize for total DNA.

o Result: Expect >50% reduction in signal intensity in Octyl-2HG treated cells vs. Vehicle.

Protocol 3: Validating KDM Inhibition (Western Blot)

Objective: Assess H3K9me3 accumulation.[3]

» Lysis: Lyse cells in Histone Extraction Buffer (or high salt RIPA) to ensure chromatin
solubilization.

o SDS-PAGE: Resolve 20 ug of nuclear extract on a 15% SDS-PAGE gel (histones are small,
~15 kDa).

e Antibodies:
o Primary: Anti-H3K9me3 (Rabbit mADb).
o Control: Anti-Total H3.

o Result: A distinct increase in H3K9me3 bands indicates KDM4 inhibition.
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Data Analysis & Interpretation
Quantitative Benchmarks

The following table summarizes expected inhibition profiles based on literature values for

(R)-2HG.

Cellular Effect

. IC50 (Cell- Biological
Enzyme Target Function (300 pM Octyl-
Free)* Outcome
2HG)
Loss of 5-hmC,;
DNA . .
TET2 ) ~5-30mM Strong Inhibition Hypermethylatio
Demethylation
n
Increased
H3K9 o H3K9me3;
KDM4A ) ~24 uM Strong Inhibition
Demethylation Blocked
Differentiation
H3K9 Moderate Increased
KDMA4C _ ~60 pM o
Demethylation Inhibition H3K9me3
Minimal HIF-1a
HIF stabilization
PHD2 _ >10 mM Weak/No Effect
Hydroxylation (Context
dependent)

*Note: IC50 values vary by assay conditions (specifically a-KG concentration used in

competition assays). Octyl-2HG treatment results in intracellular concentrations far exceeding
the IC50 for KDMs and reaching the range for TETSs.

Troubleshooting Guide

e Issue: High cell death.

o Cause: Toxicity from the octanol released upon hydrolysis or solvent effects.

o Solution: Titrate down to 100-200 uM. Ensure DMSO concentration is <0.1%.
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¢ |Issue: No change in 5-hmC.
o Cause: Insufficient incubation time or esterase activity.

o Solution: Extend treatment to 72h with daily media refresh. Verify cell line expresses active
esterases (most do).
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Figure 2: Step-by-step experimental workflow for validating a-KGDD inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Modulation of a-KG-Dependent Dioxygenases[1][2]]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b570664/docs#technical-guide-2r-octyl-
alpha-hydroxyglutarate-modulation-of-kg-dependent-dioxygenases-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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